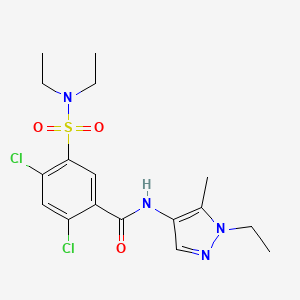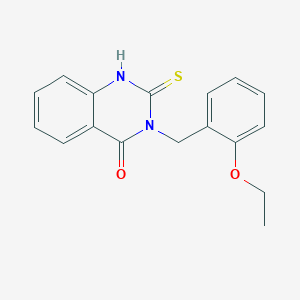
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups
Méthodes De Préparation
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under acidic or basic conditions to form the benzamide core.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the diethylamino group to the sulfonylated benzamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, resulting in the formation of carboxylic acids and amines.
Applications De Recherche Scientifique
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE can be compared with similar compounds such as:
2,4-Dichloro-5-methylbenzenesulfonamide: This compound shares the benzene sulfonamide core but lacks the pyrazole and diethylamino groups, resulting in different chemical and biological properties.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
Indole Derivatives: Indole derivatives have a different heterocyclic core but may share some biological activities due to their aromatic nature.
The uniqueness of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H22Cl2N4O3S |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-5-22(6-2)27(25,26)16-8-12(13(18)9-14(16)19)17(24)21-15-10-20-23(7-3)11(15)4/h8-10H,5-7H2,1-4H3,(H,21,24) |
Clé InChI |
IBYBXCDGBITIIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10945186.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945198.png)
![N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B10945200.png)
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide](/img/structure/B10945219.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10945221.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10945228.png)
![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10945234.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10945245.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10945255.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
